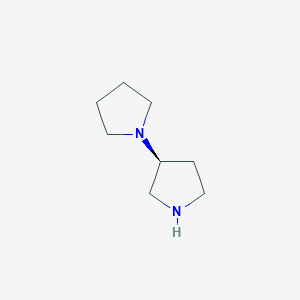

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-pyrrolidin-3-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZLSTDPRQSZCQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428351 | |

| Record name | (S)-1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859282-12-5 | |

| Record name | (3′S)-1,3′-Bipyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859282-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3S)-3-(Pyrrolidin-1-YL)pyrrolidine: Properties, Synthesis, and Applications

Introduction: The Significance of a Chiral Diamine Scaffold

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine, a chiral diamine, represents a quintessential building block in modern medicinal chemistry and asymmetric synthesis. Its structure, featuring two saturated five-membered pyrrolidine rings linked at the C3 position of a stereochemically defined ring, imparts a unique three-dimensional architecture. This conformationally constrained yet flexible scaffold is a "privileged structure," meaning it is recurrently found in a multitude of biologically active compounds and high-performance catalysts.[1][2] The presence of a secondary amine, a tertiary amine, and a single (S)-stereocenter provides multiple points for synthetic diversification and specific molecular interactions, making it a molecule of significant interest to researchers in drug discovery and process development.[3][4] This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and applications, grounded in established chemical principles.

Core Physicochemical & Structural Properties

This compound, also known by its IUPAC name 1-[(3S)-pyrrolidin-3-yl]pyrrolidine, is a bifunctional organic molecule.[5] Its core structure consists of a pyrrolidine ring substituted at the 3-position with a second pyrrolidine moiety. The stereochemical descriptor "(3S)" denotes the specific spatial arrangement at the chiral carbon, which is critical for its application in stereoselective processes.

Molecular Structure

The fundamental structure dictates the molecule's physical and chemical behavior. The presence of two nitrogen atoms—one secondary and one tertiary—makes it a notable diamine base.

Caption: 2D structure of this compound with the (S)-stereocenter.

Physicochemical Data

The following table summarizes the key computed and physical properties of the molecule, primarily sourced from comprehensive chemical databases.[5]

| Property | Value | Source |

| IUPAC Name | 1-[(3S)-pyrrolidin-3-yl]pyrrolidine | PubChem[5] |

| CAS Number | 859282-12-5 | PubChem[5] |

| Molecular Formula | C₈H₁₆N₂ | PubChem[5] |

| Molecular Weight | 140.23 g/mol | PubChem[5] |

| Exact Mass | 140.131348519 Da | PubChem[5] |

| XLogP3-AA | 0.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Note: Most physical properties like boiling point and density are not experimentally reported in publicly available literature and are typically estimated based on structural analogs.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to overlapping signals from the two pyrrolidine rings.

-

δ 3.0-3.5 ppm: Multiplets corresponding to the protons on carbons adjacent to the nitrogen atoms (α-protons). The proton at the chiral C3 position would likely appear in this region as a complex multiplet.

-

δ 2.5-3.0 ppm: A broad singlet attributable to the N-H proton of the secondary amine. Its chemical shift and appearance can vary significantly with solvent and concentration.

-

δ 1.5-2.2 ppm: A series of complex multiplets arising from the remaining methylene protons (β-protons) on both pyrrolidine rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide clearer resolution of the carbon framework.

-

δ 55-65 ppm: A signal for the chiral C3 carbon, which is bonded to two nitrogen atoms.

-

δ 45-55 ppm: Signals for the various α-carbons (adjacent to nitrogen) in both rings.

-

δ 20-35 ppm: Signals corresponding to the β-carbons in both rings.

Infrared (IR) Spectroscopy

Key vibrational modes would be indicative of the amine functionalities and the saturated alkyl structure.

-

3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretching vibration from the secondary amine.

-

2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene groups.

-

1100-1250 cm⁻¹ (medium): C-N stretching vibrations.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound relies on strategies that begin with a chiral starting material (chiral pool synthesis) to ensure the desired stereochemistry in the final product.[2] A plausible and efficient route involves the use of a protected (S)-3-aminopyrrolidine derivative.

Conceptual Synthetic Workflow

A common strategy for forming a second pyrrolidine ring is the double alkylation of a primary amine with a 1,4-dihalobutane. To apply this to a chiral precursor, the secondary amine of the precursor must first be protected to prevent it from reacting.

Caption: Plausible synthetic workflow for this compound.

Causality of Experimental Choices:

-

Protection (Step 1): The Boc (tert-butyloxycarbonyl) group is chosen as the protecting group for the primary amine. Its key advantages are its stability to the basic conditions of the subsequent alkylation step and its ease of removal under acidic conditions that do not affect the product's structure.

-

Cyclization (Step 2): The reaction of the protected amine with 1,4-dibromobutane is a classic double N-alkylation to form a pyrrolidine ring.[8] Potassium carbonate is a suitable base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.

-

Deprotection (Step 3): Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent cleanly cleaves the Boc group, liberating the secondary amine of the target molecule. The resulting product is often isolated as a salt, which can be neutralized in a subsequent workup step if the free base is required.

Reactivity and Applications

The chemical utility of this compound stems from its dual amine functionality and its defined stereochemistry.

Reactivity Profile

-

Basicity: With two nitrogen atoms, the molecule acts as a Brønsted-Lowry base. The secondary amine is generally more basic than the tertiary amine, and both can be protonated to form salts with acids.

-

Nucleophilicity: The lone pair of electrons on the secondary amine's nitrogen is available for nucleophilic attack. This allows for reactions such as N-acylation, N-alkylation, and sulfonylation, providing a handle for covalently attaching the scaffold to other molecules.

-

Ligand Formation: Both nitrogen atoms can act as Lewis bases, donating their electron pairs to coordinate with metal centers. This bidentate chelation is a cornerstone of its application in catalysis, where it can form stable, chiral complexes with transition metals.

Applications in Drug Discovery and Catalysis

The pyrrolidine motif is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Chiral diamines like this compound are highly sought after as:

-

Chiral Building Blocks: They are incorporated into the structure of larger drug candidates to introduce stereochemical complexity and optimize binding to biological targets like enzymes and receptors.[4] The specific 3D orientation of the two pyrrolidine rings can be crucial for achieving high potency and selectivity.

-

Asymmetric Catalysts and Ligands: When complexed with metals (e.g., Rhodium, Ruthenium, Palladium), the resulting chiral complex can catalyze a wide range of asymmetric reactions, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.[3][9] The (S)-configuration of the ligand directs the stereochemical outcome of the reaction, enabling the synthesis of other valuable chiral molecules with high enantiomeric excess.

Caption: Role of this compound as a bidentate ligand in catalysis.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound, designed to be self-validating and reproducible.

Protocol: Synthesis of this compound Dihydrochloride

This protocol is based on the general workflow described in Section 3.

Step 1: N-Boc Protection of (S)-3-Aminopyrrolidine

-

To a stirred solution of (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Rationale: The reaction is monitored by TLC or LC-MS until the starting amine is consumed.

-

Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-aminopyrrolidine, which can often be used without further purification.

Step 2: Cyclization with 1,4-Dichlorobutane

-

Dissolve N-Boc-(S)-3-aminopyrrolidine (1.0 eq) in acetonitrile (~0.3 M).

-

Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and 1,4-dichlorobutane (1.2 eq).

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours.

-

Rationale: The progress is monitored by LC-MS. The use of a slight excess of the dichloride and a strong inorganic base in a polar aprotic solvent favors the desired intramolecular cyclization.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate N-Boc-(3S)-3-(Pyrrolidin-1-YL)pyrrolidine.

Step 3: Boc Deprotection

-

Dissolve the purified Boc-protected product (1.0 eq) in a minimal amount of DCM or methanol.

-

Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

-

Rationale: A large excess of acid ensures complete cleavage of the Boc group. The reaction is monitored by LC-MS.

-

Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford this compound as its dihydrochloride salt.

Protocol: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess (e.e.) of the final product.

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine (DEA). A typical starting gradient could be 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the final product (free base form) in the mobile phase.

-

Validation: Inject a racemic sample of 3-(pyrrolidin-1-yl)pyrrolidine first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

Conclusion

This compound is a structurally elegant and synthetically valuable chiral diamine. Its well-defined stereochemistry and bifunctional nature make it a powerful tool for constructing complex molecular architectures with precise three-dimensional control. From serving as a rigid scaffold in novel therapeutics to acting as a directing ligand in asymmetric catalysis, its chemical properties are of profound interest to researchers dedicated to advancing the frontiers of chemical synthesis and drug development. The methodologies outlined in this guide provide a robust framework for its synthesis, analysis, and strategic application.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

El-Malah, A. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1561. Available at: [Link]

-

PubChem. Pyrrolidine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Supporting Information. [Link]

-

PubChem. 3-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

D'Acunto, M., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(21), 7247. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

- Google Patents. (1993). US5177217A - Process for the manufacture of (S)-3-amino-1-substituted-pyrrolidines.

-

Ibragimov, R., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6262. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 32. [Link]

-

Foley, D., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. [Link]

-

Foley, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4789–4794. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H16N2 | CID 7176274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (3S)-3-(Pyrrolidin-1-yl)pyrrolidine (CAS 859282-12-5): Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary: (3S)-3-(Pyrrolidin-1-yl)pyrrolidine is a chiral diamine that has emerged as a valuable building block in modern drug discovery. Its rigid, stereochemically defined bis-pyrrolidine scaffold allows for precise spatial orientation of substituents, making it an attractive component for creating potent and selective ligands for a variety of biological targets. This guide provides an in-depth analysis of its physicochemical properties, a detailed exemplary synthesis protocol, standard characterization techniques, and a discussion of its applications as a privileged structure in medicinal chemistry. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

Introduction to the Bis-Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of medicinal chemistry.[1] It is prevalent in numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] The structure's non-planar, puckered conformation allows it to explore three-dimensional space effectively, a desirable trait for interacting with the complex topographies of protein binding sites.[1]

This compound, also known by its IUPAC name 1-[(3S)-pyrrolidin-3-yl]pyrrolidine, is a molecule that joins two of these important rings.[3] The designation "(3S)" is critical, as it defines the absolute stereochemistry at the chiral center where the two rings are joined. This stereochemical control is paramount in drug design, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles. This compound serves as a rigid diamine scaffold, providing two key nitrogen atoms that can act as hydrogen bond acceptors, donors (in their protonated form), or points for further chemical elaboration.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and drug formulation.

Key Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 859282-12-5 | PubChem[3] |

| Molecular Formula | C₈H₁₆N₂ | PubChem[3] |

| Molecular Weight | 140.23 g/mol | PubChem[3] |

| IUPAC Name | 1-[(3S)-pyrrolidin-3-yl]pyrrolidine | PubChem[3] |

| Appearance | Colorless to pale yellow liquid (typical for pyrrolidines) | General Knowledge[2][4] |

| Boiling Point | ~87-88 °C (for parent pyrrolidine) | ChemicalBook[4] |

| Solubility | Miscible with water and most organic solvents | ChemicalBook[4] |

Spectroscopic Profile for Structural Verification

Verifying the identity and purity of this compound is critical. The following spectroscopic methods are standard for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show a complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the 16 protons on the two pyrrolidine rings. The protons adjacent to the nitrogen atoms (α-protons) will be shifted further downfield.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the 8 carbon atoms. The carbons bonded to nitrogen will appear in the 45-65 ppm range. The symmetry of the molecule will influence the number of unique signals observed.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mode would be approximately m/z 141.14.

-

Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying functional groups. Key expected peaks include:

Synthesis and Purification Workflow

The synthesis of chiral pyrrolidines often starts from readily available chiral precursors like amino acids.[7] A plausible and exemplary synthesis of this compound can be envisioned starting from (S)-3-hydroxypyrrolidine, a common chiral building block.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis, workup, and purification of the target compound.

Caption: High-level workflow for the synthesis of the target compound.

Exemplary Synthetic Protocol

This protocol describes a two-step synthesis from N-Boc-(3S)-hydroxypyrrolidine. The Boc (tert-butyloxycarbonyl) group is used to protect the secondary amine, preventing it from interfering in the first step and directing the reaction.

Step 1: Mesylation of N-Boc-(3S)-hydroxypyrrolidine

-

Setup: To a stirred solution of N-Boc-(3S)-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Causality: The reaction is cooled to 0 °C to control the exothermic reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution and Deprotection

-

Setup: Dissolve the crude mesylate from Step 1 in a solvent like acetonitrile or DMF. Add pyrrolidine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Causality: Pyrrolidine acts as the nucleophile, displacing the mesylate group. An excess is used to drive the reaction to completion. Potassium carbonate serves as a base.

-

-

Reaction: Heat the mixture to 60-80 °C and stir overnight. Monitor by TLC or LC-MS for the disappearance of the mesylate and formation of the Boc-protected product.

-

Boc Deprotection: After cooling, the Boc protecting group is removed without isolating the intermediate. Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours until deprotection is complete.

-

Final Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Basify the residue with aqueous NaOH solution to pH > 12 and extract the product into an organic solvent like DCM or ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography or distillation to afford the final this compound.

-

Applications in Drug Discovery

The bis-pyrrolidine scaffold is considered a "privileged structure" because it is capable of binding to multiple, diverse biological targets. Its utility stems from its rigid conformation and the presence of two nitrogen atoms that can be tailored for specific interactions.

Role as a Diamine Scaffold in Ligand Design

The two nitrogen atoms in the structure are key pharmacophoric features.

-

The secondary amine can act as a hydrogen bond donor.

-

The tertiary amine acts as a hydrogen bond acceptor.

-

Both can be protonated at physiological pH, forming positive charges that can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

This dual functionality allows the scaffold to act as a versatile linker, orienting other pharmacophoric groups in a precise 3D arrangement.

Caption: Conceptual role of the scaffold in positioning pharmacophores.

Case Studies and Therapeutic Areas

While specific drugs containing this exact CAS number may be proprietary or in early development, the broader class of 3-substituted pyrrolidines has seen significant success.

-

Neurotransmitter Receptor Ligands: The pyrrolidine motif is common in ligands for dopamine and serotonin receptors. The stereochemistry and substitution pattern are critical for achieving selectivity and desired functional activity (agonist vs. antagonist).[8]

-

Enzyme Inhibitors: The scaffold can be used to develop inhibitors for enzymes like kinases or proteases, where the diamine core can anchor the molecule in the active site while appended groups target specific sub-pockets.

-

Antiviral Agents: Bis-heterocyclic structures are features in several antiviral drugs, such as the Hepatitis C virus (HCV) inhibitor Daclatasvir, which features a related bis-pyrrolidine-like core.[7]

Safety, Handling, and Storage

As a secondary amine, this compound should be handled with care, following safety protocols for this class of compounds. The safety data for the parent compound, pyrrolidine, provides a useful reference.

-

Hazards: Pyrrolidine is flammable, corrosive, and can cause severe skin and eye burns.[9] It is harmful if swallowed or inhaled.[9] Assume the title compound has similar, if not identical, hazards.

-

Handling:

-

Storage:

Conclusion

This compound (CAS 859282-12-5) is a highly valuable chiral building block for modern medicinal chemistry. Its well-defined stereochemistry, rigid structure, and dual amine functionality provide a robust platform for constructing sophisticated molecules with high affinity and selectivity for diverse biological targets. The synthetic routes are accessible from common chiral pool starting materials, and its characterization is straightforward using standard analytical techniques. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, scaffolds like this will remain essential tools for researchers aiming to develop the next generation of therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (2023). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

-

New Jersey Department of Health. (2009). HAZARD SUMMARY - Pyrrolidine. [Link]

-

Cole-Parmer. (2009). Material Safety Data Sheet - Pyrrolidine. [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

NIST. Pyrrolidine. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Synthesis of pyrrolidines. [Link]

-

Ilovaisky, A. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Dage, J., et al. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

-

Morra, F., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. [Link]

-

Pharmaffiliates. 6-Chloro-3-nitropicolinonitrile. [Link]

-

Bull, J. A., et al. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H16N2 | CID 7176274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride (1394704-91-6) for sale [vulcanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine

Abstract

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is a chiral diamine that serves as a valuable building block in medicinal chemistry and asymmetric catalysis. Its rigid, bicyclic-like structure and defined stereochemistry make it an attractive scaffold for the development of novel ligands and pharmaceutical agents. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, commencing from a readily available chiral precursor. The narrative emphasizes the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and process development.

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged structural motif found in a vast number of natural products and FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including aqueous solubility and metabolic stability, as well as its ability to adopt specific conformations that facilitate high-affinity interactions with biological targets. When two such rings are conjoined, as in the case of 3,3'-bipyrrolidines, the resulting C2-symmetric or dissymmetric scaffold offers a unique three-dimensional arrangement of nitrogen atoms, ideal for chelating metals in asymmetric catalysts or interacting with receptor binding sites.

The stereoisomer this compound is of particular interest due to its enantiopure nature, which is crucial for developing stereospecific drugs and catalysts.[3] This guide details a practical and efficient synthesis that leverages the chiral pool, starting from an enantiomerically pure precursor to ensure the desired stereochemistry in the final product.

Retrosynthetic Analysis and Strategic Rationale

The synthetic strategy for this compound is designed around a key bond formation between the C3-position of one pyrrolidine ring and the nitrogen of a second. A logical and efficient approach involves the construction of the second pyrrolidine ring onto a pre-existing chiral pyrrolidine framework.

Our retrosynthetic analysis identifies (S)-3-aminopyrrolidine as the ideal chiral starting material. The second pyrrolidine ring can then be installed via a double alkylation of the primary amine with a suitable four-carbon electrophile, which subsequently cyclizes. 1,4-dibromobutane is an excellent candidate for this transformation, as it is commercially available and highly effective for the synthesis of N-substituted pyrrolidines.[4]

This strategy offers several advantages:

-

Stereochemical Integrity: The chirality is introduced at the very beginning from a commercially available, enantiopure source, (S)-N-Boc-3-aminopyrrolidine, thus avoiding the need for chiral resolutions or complex asymmetric syntheses.[3]

-

Efficiency: The key ring-forming step is a one-pot reaction, which is both time and resource-efficient.

-

Robustness: The N-alkylation of amines is a well-established and high-yielding reaction, making this a reliable synthetic route.

Synthetic Pathway and Mechanistic Insights

The overall synthetic pathway can be visualized as a two-step process: deprotection of the commercially available starting material followed by a tandem N-alkylation/cyclization.

Caption: Synthetic workflow for this compound.

Step 1: Boc Deprotection of (S)-N-Boc-3-aminopyrrolidine

The synthesis commences with the removal of the tert-butyloxycarbonyl (Boc) protecting group from the commercially available (S)-N-Boc-3-aminopyrrolidine. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3]

Mechanism: The deprotection is typically achieved using a strong acid, such as hydrochloric acid (HCl) in an inert solvent like 1,4-dioxane. The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

Step 2: Synthesis of this compound via Tandem N-Alkylation and Cyclization

This crucial step involves the formation of the second pyrrolidine ring. The reaction proceeds via a tandem process involving an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.[4]

Mechanism:

-

First N-Alkylation: The primary amine of (S)-3-aminopyrrolidine acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction. This forms an N-(4-bromobutyl) substituted aminopyrrolidine intermediate.

-

Intramolecular Cyclization: In the presence of a base, such as potassium carbonate (K₂CO₃), the secondary amine of the intermediate is deprotonated. The resulting nucleophilic nitrogen then attacks the terminal carbon bearing the second bromine atom in an intramolecular SN2 reaction, leading to the formation of the five-membered pyrrolidine ring.[4]

The choice of a non-nucleophilic base like K₂CO₃ is critical to prevent competition with the amine nucleophile. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the ions involved without interfering with the reaction. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| (S)-N-Boc-3-aminopyrrolidine | Commercially available | >98% |

| 1,4-Dioxane | Anhydrous | >99.8% |

| Hydrochloric acid (4M in dioxane) | Commercially available | 4.0 M |

| Diethyl ether | Anhydrous | >99.7% |

| 1,4-Dibromobutane | Commercially available | >99% |

| Potassium carbonate (K₂CO₃) | Anhydrous | >99% |

| Acetonitrile (MeCN) | Anhydrous | >99.8% |

| Dichloromethane (DCM) | ACS Grade | >99.5% |

| Sodium sulfate (Na₂SO₄) | Anhydrous | >99% |

Step-by-Step Synthesis

Step 1: Preparation of (S)-3-aminopyrrolidine Dihydrochloride

-

To a solution of (S)-N-Boc-3-aminopyrrolidine (10.0 g, 53.7 mmol) in 1,4-dioxane (50 mL) at 0 °C, add a 4M solution of HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether (100 mL) to the residue and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with diethyl ether (2 x 50 mL), and dry under vacuum to afford (S)-3-aminopyrrolidine dihydrochloride as a white solid.

Step 2: Synthesis of this compound

-

To a suspension of (S)-3-aminopyrrolidine dihydrochloride (8.5 g, 53.4 mmol) and anhydrous potassium carbonate (29.5 g, 213.6 mmol) in anhydrous acetonitrile (200 mL), add 1,4-dibromobutane (12.7 g, 58.8 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield this compound as a pale yellow oil.

Quantitative Data Summary

| Step | Product | Starting Material (Amount) | Yield (%) | Purity (by GC) |

| 1 | (S)-3-aminopyrrolidine dihydrochloride | (S)-N-Boc-3-aminopyrrolidine (10.0 g) | ~98% | >98% |

| 2 | This compound | (S)-3-aminopyrrolidine dihydrochloride (8.5 g) | ~75-85% | >97% |

Conclusion

This guide has detailed a scientifically sound and practical synthetic route for the preparation of the valuable chiral building block, this compound. By utilizing a chiral pool starting material and employing a robust tandem N-alkylation/cyclization strategy, this method provides a reliable and efficient means to access this enantiopure diamine. The mechanistic insights and detailed protocols provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this versatile scaffold in their research endeavors.

References

-

Flores, M. F., Núñez, M. G., Moro, R. F., Garrido, N. M., Marcos, I. S., Iglesias, E. F., García, P., & Díez, D. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501–1512. Available from: [Link]

-

Liao, J., Tong, J., Liu, L., Ouyang, L., & Liu, D. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. Available from: [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available from: [Link]

-

Li, J. J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(10), 747-751. Available from: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Semantic Scholar. Available from: [Link]

-

Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. Available from: [Link]

-

Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available from: [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

-

Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Publications. Available from: [Link]

-

Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Sci-Hub. Available from: [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available from: [Link]

-

Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF. ResearchGate. Available from: [Link]

-

Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. Available from: [Link]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Aminooxindoles to Access Chiral Homoallylic Aminooxindoles | Request PDF. ResearchGate. Available from: [Link]

Sources

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine molecular structure

An In-Depth Technical Guide to the Molecular Structure of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral diamine featuring two saturated five-membered pyrrolidine rings linked by a carbon-nitrogen bond. As a derivative of pyrrolidine—a scaffold widely recognized as a "privileged structure" in medicinal chemistry—this molecule serves as a critical building block in the synthesis of novel therapeutic agents and complex organic molecules.[1][2][3][4][5] The inherent chirality, conferred by the stereocenter at the C3 position of one ring, is of paramount importance, as stereochemistry often dictates the biological activity and binding specificity of drug candidates with their protein targets.[2][3]

This guide offers a comprehensive technical overview of this compound, detailing its structural properties, stereoselective synthesis, analytical characterization, and applications. The content is designed to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their work.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| IUPAC Name | 1-[(3S)-pyrrolidin-3-yl]pyrrolidine | [6] |

| Molecular Formula | C₈H₁₆N₂ | [6] |

| Molecular Weight | 140.23 g/mol | [6] |

| Monoisotopic Mass | 140.131348519 Da | [6] |

| CAS Number | 859282-12-5 | [6] |

| Appearance | Colorless to pale yellow liquid (predicted) | [7][8] |

| Odor | Ammonia-like, fishy (characteristic of amines) | [7][8] |

| Topological Polar Surface Area | 15.3 Ų | [6] |

| Canonical SMILES | C1CCN(C1)C2CCNC2 | [6] |

| InChI Key | HFZLSTDPRQSZCQ-QMMMGPOBSA-N | [6] |

Stereoselective Synthesis: A Methodological Approach

The synthesis of this compound requires precise control of stereochemistry to ensure enantiopurity, a critical factor for its application in drug development.[9] A robust and common strategy involves a nucleophilic substitution pathway starting from a commercially available chiral precursor, (S)-3-hydroxypyrrolidine.[10] The causality behind this choice is the direct transfer of the existing stereocenter to the final product.

Experimental Protocol: Synthesis via Sulfonate Ester Intermediate

This protocol describes a reliable, two-step process involving the activation of the hydroxyl group followed by nucleophilic displacement.

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution while maintaining the temperature at 0 °C. The base is crucial to neutralize the HCl generated during the reaction.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the reaction mixture. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-pyrrolidin-3-yl methanesulfonate. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution

-

Reaction Setup: Dissolve the crude (S)-pyrrolidin-3-yl methanesulfonate from the previous step in a polar aprotic solvent such as acetonitrile (MeCN).

-

Nucleophile Addition: Add pyrrolidine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. The excess pyrrolidine acts as both the nucleophile and a solvent, while K₂CO₃ scavenges the methanesulfonic acid byproduct.

-

Heating: Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 12-24 hours.

-

Monitoring: Monitor the formation of the product by TLC or GC-MS.

-

Purification: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess pyrrolidine. Purify the resulting crude oil via column chromatography on silica gel (using a gradient of DCM/Methanol with 1% triethylamine) to afford the pure this compound.

Caption: Stereoselective synthesis workflow for this compound.

Structural Elucidation and Analytical Data

Confirming the molecular structure, purity, and stereochemical integrity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic methods provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to be complex due to multiple overlapping signals from the methylene (CH₂) groups. Protons adjacent to the nitrogen atoms will appear downfield (typically 2.5-3.5 ppm). The single proton at the chiral center (C3) would likely appear as a multiplet.

-

¹³C NMR: The carbon spectrum provides clearer resolution. Eight distinct carbon signals are expected. The carbons directly bonded to nitrogen atoms (C-N) will be in the 45-65 ppm range. The chiral carbon (C3) will have a unique chemical shift, distinguishable from the other methine carbon.

| Data Type | Predicted Observations |

| ¹H NMR | Complex multiplets in the 1.5-3.5 ppm range. |

| ¹³C NMR | Approximately 8 distinct signals, with 4-5 signals in the 45-65 ppm range (C-N) and others in the 20-35 ppm range (C-C). |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

| Data Type | Expected Value/Observation |

| Molecular Ion (M⁺) | m/z = 140.23 (Nominal), 140.1313 (High-Resolution)[6] |

| Fragmentation | Expect fragmentation via alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl fragments and the formation of stable iminium ions.[11] |

Chiral Analysis

Verifying the enantiomeric excess (e.e.) is crucial. This is typically achieved by:

-

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the (S) and (R) enantiomers.

-

NMR with Chiral Derivatizing Agents: Reacting the diamine with a chiral agent like Mosher's acid chloride creates diastereomers that are distinguishable in ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer.[12]

Role in Medicinal Chemistry and Drug Development

The pyrrolidine ring system is a cornerstone of modern drug discovery, present in numerous FDA-approved drugs.[5] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is often key to achieving high-affinity and selective binding to biological targets.[2][3]

This compound is particularly valuable due to several features:

-

Bifunctional Core: The presence of two nitrogen atoms (one secondary, one tertiary) provides multiple points for further chemical modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Hydrogen Bonding: The secondary amine provides a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with protein active sites.[1]

-

Defined Stereochemistry: The fixed (S)-configuration allows for the design of molecules that can selectively interact with chiral biological targets like enzymes and G-protein coupled receptors (GPCRs). This specificity is critical for enhancing potency and reducing off-target effects.

Caption: Role of the molecule as a versatile scaffold for drug discovery.

Safety and Handling

As a cyclic diamine, this compound is expected to share hazards common to this class of chemicals. All handling should be performed by trained personnel in a controlled laboratory environment.

-

Hazards: Assumed to be a flammable liquid and vapor. Causes severe skin and eye burns. Harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory tract irritation.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Use a lab coat to prevent skin contact.[15][16][17]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[13] Ground and bond containers when transferring material to prevent static discharge.[15][16]

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen) to prevent degradation.[15][16]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][16]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]

-

Conclusion

This compound is a structurally significant chiral building block with high value in organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the bifunctional nature of its diamine core, provides a robust platform for the development of novel molecules with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (2023). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Pyrrolidine. [Link]

-

Cole-Parmer. (2009). Material Safety Data Sheet - Pyrrolidine. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(10), 1033. [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Wikipedia. (2023). Pyrrolidine. [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Supplementary Information. [Link]

-

NIST. (n.d.). Pyrrolidine Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C8H16N2 | CID 7176274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrrolidine [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (3S)-3-(Pyrrolidin-1-YL)pyrrolidine for Researchers and Drug Development Professionals

Foreword

The pyrrolidine motif is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its ability to impart favorable pharmacokinetic properties to drug candidates.[1] Among the vast landscape of pyrrolidine-based structures, chiral derivatives offer a level of stereochemical precision that is paramount in modern drug design. This guide provides an in-depth technical overview of a specific chiral building block, (3S)-3-(Pyrrolidin-1-YL)pyrrolidine (CAS Number: 859282-12-5), intended for researchers, scientists, and professionals in the field of drug development. We will delve into its commercial availability, explore synthetic strategies, and discuss its potential applications, offering a comprehensive resource for leveraging this valuable molecule in your research endeavors.

Structural Elucidation and Physicochemical Properties

This compound, also known as (S)-1,3'-Bipyrrolidine, possesses a unique C2-symmetric chiral structure. This diamine consists of two pyrrolidine rings linked at the 3-position of the stereogenic center.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 859282-12-5 | |

| Molecular Formula | C₈H₁₆N₂ | [2] |

| Molecular Weight | 140.23 g/mol | [2] |

| Boiling Point | 215.5 °C at 760 mmHg | [3] |

| Density | 1.014 g/cm³ | [3] |

| Flash Point | 91.5 °C | [3] |

| Vapor Pressure | 0.147 mmHg at 25°C | [3] |

| Appearance | Not specified, likely a liquid | General chemical properties |

| Storage | 2-8°C Refrigerator | [2] |

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability in larger, commercial quantities may require custom synthesis inquiries.

Table 2: Representative Suppliers and Pricing

| Supplier | Product Number | Purity | Quantity | Price (USD) | Availability |

| AK Scientific | 8105CQ | 95% | 250 mg | $110 | 1 WEEK |

| 1 g | $261 | 1 WEEK | |||

| 5 g | $1042 | 1 WEEK | |||

| iChemical | Not specified | Not specified | Inquire | Inquire | Inquire |

| Pharmaffiliates | PA 27 0028223 | Not specified | Inquire | Inquire | Inquire |

| Chiralblock | CB10187 | Not specified | Inquire | Inquire | Inquire |

| Guidechem | Not specified | Not specified | Inquire | Inquire | Multiple listings |

| ChemicalBook | Not specified | Not specified | Inquire | Inquire | Multiple listings |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

For larger quantities or specific purity requirements not listed in catalogs, several of the listed suppliers, as well as specialized custom synthesis organizations, offer services to produce this compound on a contract basis.

Synthetic Strategies

The synthesis of chiral 3,3'-bipyrrolidine derivatives is a topic of interest in organic chemistry. While a specific, detailed, and publicly available protocol for the industrial-scale synthesis of this compound is not readily found, a general and plausible laboratory-scale synthetic approach can be outlined based on established methodologies for constructing chiral pyrrolidine rings and C-N bond formation.

A common strategy involves the use of a chiral starting material to introduce the desired stereochemistry. (S)-3-hydroxypyrrolidine or a protected derivative is a logical and commercially available chiral precursor.

Proposed Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol:

This protocol is a conceptual outline and would require optimization and experimental validation.

Step 1: Protection of the Pyrrolidine Nitrogen

The secondary amine of (S)-3-hydroxypyrrolidine needs to be protected to prevent side reactions in subsequent steps. A common protecting group is the tert-butoxycarbonyl (Boc) group.

-

Reaction: (S)-3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).

-

Rationale: The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group at the 3-position is a poor leaving group and must be converted to a better one, such as a tosylate or mesylate.

-

Reaction: The N-Boc-(S)-3-hydroxypyrrolidine is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or TEA.

-

Rationale: This activates the 3-position for subsequent nucleophilic substitution.

Step 3: Nucleophilic Substitution with Pyrrolidine

The activated intermediate is then reacted with pyrrolidine to form the C-N bond.

-

Reaction: The N-Boc-(S)-3-(tosyloxy)pyrrolidine is reacted with an excess of pyrrolidine, which acts as both the nucleophile and the base, or with one equivalent of pyrrolidine and an additional non-nucleophilic base. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF.

-

Rationale: This is the key step for forming the 3,3'-bipyrrolidine core. The use of excess pyrrolidine drives the reaction to completion.

Step 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reaction: The N-Boc-(3S)-3-(pyrrolidin-1-yl)pyrrolidine is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

-

Rationale: This cleanly removes the Boc group, yielding the free diamine, which can then be isolated as a free base or a salt.

Workflow Diagram of the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets and improve physicochemical properties such as solubility.[1] The specific stereochemistry of this compound makes it a valuable building block for the synthesis of chiral ligands and drug candidates where the spatial orientation of the two nitrogen atoms is critical for activity.

Potential Applications:

-

Chiral Ligands for Asymmetric Catalysis: The diamine structure of this compound makes it an excellent candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, C-C bond formations, and cycloadditions.

-

Scaffold for Biologically Active Molecules: The 3,3'-bipyrrolidine core can serve as a central scaffold for the development of novel therapeutic agents. The two nitrogen atoms provide points for further functionalization, allowing for the exploration of structure-activity relationships (SAR). Potential therapeutic areas where such scaffolds have been explored include:

-

Central Nervous System (CNS) Disorders: Pyrrolidine-containing compounds have shown activity as ligands for various CNS receptors.

-

Antimicrobial Agents: The basic nitrogen atoms can be crucial for interactions with bacterial or fungal targets.

-

Antiviral Agents: Pyrrolidine derivatives have been investigated as inhibitors of viral replication.

-

-

Molecular Probes and Tool Compounds: Labeled or functionalized derivatives of this compound can be synthesized to serve as molecular probes for studying biological systems. These tools can be used to investigate receptor binding, enzyme inhibition, and other cellular processes.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of this compound is crucial for its application in research and drug development. A combination of analytical techniques should be employed for its characterization.

Table 3: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | The spectra should be consistent with the proposed structure, and the integration of proton signals should correspond to the number of protons in the molecule. Predicted ¹H NMR (400 MHz, CDCl₃) shows complex multiplets in the aliphatic region.[3] |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 140.23 g/mol . |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (enantiomeric excess, ee). | Using a suitable chiral stationary phase, the (S)-enantiomer should be well-resolved from its (R)-enantiomer. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The spectrum should show characteristic N-H and C-N stretching vibrations. |

| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values. |

Conclusion

This compound is a valuable and commercially available chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. Its unique C2-symmetric diamine structure provides a versatile platform for the development of novel chiral ligands and drug candidates. While detailed public information on its specific applications is still emerging, the foundational importance of the pyrrolidine scaffold and the growing demand for stereochemically pure compounds in drug discovery position this molecule as a key resource for researchers in the field. This guide has provided a comprehensive overview of its properties, availability, synthetic considerations, and potential applications to aid scientists in harnessing the potential of this intriguing chiral molecule.

References

-

iChemical. This compound, CAS No. 859282-12-5. Retrieved from [Link]

-

Pharmaffiliates. (S)-1,3'-Bipyrrolidine. Retrieved from [Link]

-

Chiralblock. This compound. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469.

Sources

An In-depth Technical Guide to the Safe Handling of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3S)-3-(Pyrrolidin-1-YL)pyrrolidine. The information presented herein is synthesized from established safety data for the parent compound, pyrrolidine, and general best practices for handling heterocyclic amines in a research and drug development setting. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Introduction and Compound Profile

This compound is a chiral diamine derivative of pyrrolidine. The pyrrolidine moiety is a common structural motif in numerous natural products, pharmaceuticals, and catalysts.[1][2] Its presence in various bioactive molecules underscores the importance of understanding the handling and safety requirements for its derivatives.[1][2] Due to the structural similarity, the safety and handling precautions for this compound are largely based on the well-documented properties of pyrrolidine.

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H16N2 | [3] |

| Molecular Weight | 140.23 g/mol | [3] |

| IUPAC Name | 1-[(3S)-pyrrolidin-3-yl]pyrrolidine | [3] |

| CAS Number | 859282-12-5 | [3] |

Properties of Pyrrolidine (for reference):

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Odor | Ammonia-like, fishy | [1][4][5] |

| Boiling Point | 87-88 °C | [4][6] |

| Flash Point | 3 °C (37 °F) | [4][7] |

| Density | 0.852 g/mL at 25 °C | [4][6] |

| Solubility | Miscible with water and most organic solvents | [1][4] |

Hazard Identification and Risk Assessment

The primary hazards associated with pyrrolidine, and by extension its derivatives, are its flammability and corrosivity.[6][8][9] It is crucial to conduct a thorough risk assessment before any handling of this compound.

GHS Hazard Classification (based on Pyrrolidine):

-

Acute Toxicity (Oral): Category 4, Harmful if swallowed[6][8][9]

-

Acute Toxicity (Inhalation): Category 4, Harmful if inhaled[6][8][9]

-

Skin Corrosion/Irritation: Category 1A, Causes severe skin burns and eye damage[6][8][9]

-

Serious Eye Damage/Eye Irritation: Category 1[6]

Potential Health Effects:

-

Inhalation: Harmful if inhaled, causing chemical burns to the respiratory tract.[10] Symptoms can include headache, nausea, and vomiting.[7]

-

Eye Contact: Causes serious eye damage, potentially leading to blindness.[11] The vapors can also be irritating to the eyes.[4]

-

Ingestion: Harmful if swallowed, causing severe and potentially permanent damage to the digestive tract.[10]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13] Use of explosion-proof ventilation equipment is recommended.[10]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[10][12]

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring the compound should be properly grounded and bonded.[7][12]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[7][13]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[9][13] Always inspect gloves for integrity before use.[9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[12][13]

PPE Selection Workflow:

Caption: Workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

-

Keep the compound away from heat, sparks, open flames, and other sources of ignition.[7][8][12]

-

Handle under an inert atmosphere (e.g., nitrogen) for prolonged storage to maintain product quality.[6][12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][14]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[11][12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12][15]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11][12][15]

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[7]

-

Isolate: Isolate the spill area and eliminate all ignition sources.[7]

-

Ventilate: Ensure the area is well-ventilated.[7]

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[14]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[14]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][12] A water spray can be used to cool containers.[12]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

-

Specific Hazards: The compound is a highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[4][14] Combustion may produce toxic oxides of nitrogen.[1][4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Emergency Response Workflow:

Caption: General emergency response workflow.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Waste Classification: This material should be treated as hazardous waste.

-

Disposal Method: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[9] Do not empty into drains.[6]

-

Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[10] Do not reuse empty containers.

Conclusion

While specific safety data for this compound is limited, a comprehensive safety protocol can be established by leveraging the extensive information available for the parent compound, pyrrolidine. The key to safe handling lies in recognizing its flammability and corrosivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe and productive laboratory environment.

References

-

PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (2025-07-17). [Link]

-

Pyrrolidine - HAZARD SUMMARY - New Jersey Department of Health. (1999-07). [Link]

-

Pyrrolidine - Wikipedia. [Link]

-

This compound | C8H16N2 | CID 7176274 - PubChem. [Link]

-

Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. This compound | C8H16N2 | CID 7176274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 5. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

solubility of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine in organic solvents

An In-Depth Technical Guide to the Solubility of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate process of drug development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive exploration of the solubility of this compound, a diamine scaffold of increasing interest in medicinal chemistry. Due to the nascent stage of research into this specific molecule, this document emphasizes the foundational principles and experimental methodologies that enable researchers to confidently and accurately determine its solubility profile in various organic solvents. As direct quantitative data is not yet widely published, this guide serves as both a theoretical treatise and a practical handbook for the research scientist.

Molecular Profile: this compound

This compound is a chiral cyclic diamine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .[3] Its structure, featuring two saturated five-membered pyrrolidine rings, one of which is a substituent on the other at the 3-position with a defined stereochemistry, presents a unique combination of features that govern its solubility.

Key Structural Features Influencing Solubility:

-

Two Tertiary Amine Groups: The presence of two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents. These nitrogens act as hydrogen bond acceptors.

-

Aliphatic Cyclic Structure: The molecule is predominantly aliphatic and non-polar, which suggests a general affinity for organic solvents.[4][5]

-

Chirality: The (3S) stereocenter can influence crystal lattice packing, which in turn can affect the energy required to dissolve the solid, thereby impacting its solubility.

-

Compact Structure: The cyclic nature of the pyrrolidine rings results in a relatively compact and rigid structure.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" provides a fundamental starting point for understanding solubility.[5] For this compound, its solubility in a given organic solvent is a function of the interplay between several intermolecular forces:

-

Van der Waals Forces: These are the primary interactions between the aliphatic hydrocarbon portions of the molecule and non-polar solvents.

-